![molecular formula C7H15NO B1589044 N,N-Dimethyltetrahydro-2H-pyran-4-amine CAS No. 38035-10-8](/img/structure/B1589044.png)
N,N-Dimethyltetrahydro-2H-pyran-4-amine
Overview
Description
N,N-Dimethyltetrahydro-2H-pyran-4-amine: is a heterocyclic amine compound with the molecular formula C8H17NO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom The compound is characterized by the presence of a dimethylamino group attached to the nitrogen atom at the fourth position of the tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-Dimethyltetrahydro-2H-pyran-4-amine involves the reductive amination of tetrahydro-2H-pyran-4-one with dimethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
N-Alkylation: Another method involves the N-alkylation of tetrahydro-2H-pyran-4-amine with dimethyl sulfate or methyl iodide under basic conditions. This reaction requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyltetrahydro-2H-pyran-4-amine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form tetrahydro-2H-pyran-4-amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides (e.g., methyl iodide), alkoxides (e.g., sodium methoxide).
Major Products:
Oxidation: this compound N-oxide.
Reduction: Tetrahydro-2H-pyran-4-amine.
Substitution: Various substituted tetrahydro-2H-pyran-4-amines depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
N,N-Dimethyltetrahydro-2H-pyran-4-amine has the molecular formula C8H17NO and features a tetrahydropyran ring with a dimethylamino group at the nitrogen atom's fourth position. The compound can be synthesized through various methods, including:
- Reductive Amination : Involves the reaction of tetrahydro-2H-pyran-4-one with dimethylamine using reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.
- N-Alkylation : This method utilizes dimethyl sulfate or methyl iodide to alkylate tetrahydro-2H-pyran-4-amine under basic conditions, typically involving strong bases like sodium hydride.
Chemistry
This compound serves as a building block in organic synthesis. Its structural features allow it to act as a precursor for synthesizing more complex heterocyclic compounds and pharmaceuticals. It is also used in the development of specialty chemicals and agrochemicals.
Biology
In biological research, this compound acts as a ligand for studying enzyme-substrate interactions and receptor binding. Its potential therapeutic applications are being explored, particularly in developing bioactive molecules targeting central nervous system disorders. The dimethylamino group enhances its ability to interact with biological targets, modulating their activity through hydrogen bonding and electrostatic interactions .
Medicine
The compound has been investigated for its potential use in drug design aimed at treating various conditions, including cancer and neurodegenerative diseases. Its unique structure makes it a candidate for developing novel psychoactive substances.
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit microbial growth, making it a candidate for antimicrobial agents.
- Cytotoxic Effects : In vitro studies have shown cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy. Specific derivatives have demonstrated IC values ranging from 6.7 to >200 μM against human neuroblastoma cells.
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and polymers. Its versatility makes it valuable for various chemical processes.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : Research has focused on synthesizing modified derivatives aimed at enhancing anticancer properties. Results indicated that specific substitutions on the tetrahydropyran ring significantly increased cytotoxicity against melanoma cells.
- Protein Kinase Modulation : Some derivatives are being investigated for their ability to modulate protein kinases involved in critical cellular signaling pathways.
Mechanism of Action
The mechanism of action of N,N-Dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Tetrahydro-2H-pyran-4-amine: Lacks the dimethylamino group, making it less lipophilic and potentially less bioactive.
N-Methyltetrahydro-2H-pyran-4-amine: Contains a single methyl group on the nitrogen, resulting in different pharmacokinetic properties.
N,N-Dimethylpiperidine: A structurally similar compound with a six-membered nitrogen-containing ring, but with different electronic and steric properties.
Uniqueness: N,N-Dimethyltetrahydro-2H-pyran-4-amine is unique due to its combination of the tetrahydropyran ring and the dimethylamino group This structural feature imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets
Biological Activity
N,N-Dimethyltetrahydro-2H-pyran-4-amine is a cyclic amine that has garnered attention in biological research due to its diverse applications and potential therapeutic effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydropyran ring with two methyl groups at the nitrogen atom, contributing to its lipophilicity and reactivity. Its molecular formula is with a molecular weight of approximately 129.2 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Interaction : The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity.
- Receptor Binding : The compound can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways and cellular responses.
These interactions suggest that this compound may play a role in the development of drugs targeting central nervous system disorders and other therapeutic areas.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines, suggesting its applicability in cancer therapy.
- Psychoactive Potential : Due to its structural features, it has been explored for the development of psychoactive substances.
Comparative Analysis with Similar Compounds
Compound | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Tetrahydropyran ring with dimethylamino group | Antimicrobial, cytotoxic |
Tetrahydro-2H-pyran-4-amine | Lacks dimethylamino group | Less bioactive |
N-Methyltetrahydro-2H-pyran-4-amine | Contains single methyl group on nitrogen | Different pharmacokinetics |
N,N-Dimethylpiperidine | Six-membered nitrogen-containing ring | Varies in electronic properties |
Case Studies and Research Findings
- Enzyme Studies : A study focused on the enzyme-substrate interactions using this compound as a ligand demonstrated its ability to modulate enzyme activity significantly, indicating its potential as a therapeutic agent in enzyme-related disorders.
- Cancer Research : Research involving the compound's cytotoxicity against various cancer cell lines revealed promising results, with IC50 values indicating effective inhibition of cell proliferation .
- Psychoactive Research : Investigations into the psychoactive properties highlighted its potential for developing new treatments for neurological disorders, enhancing understanding of its pharmacological profile.
Properties
IUPAC Name |
N,N-dimethyloxan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8(2)7-3-5-9-6-4-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFKTKLTADWXNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436380 | |
Record name | N,N-Dimethyloxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38035-10-8 | |
Record name | N,N-Dimethyloxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-tetrahydro-2H-pyran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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